Product packaging for 25-Dehydrocholecalciferol(Cat. No.:CAS No. 63819-60-3)

25-Dehydrocholecalciferol

Cat. No.: B1236023
CAS No.: 63819-60-3
M. Wt: 382.6 g/mol
InChI Key: JYGGSELSVHHQDI-YHJXBONMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Dehydrocholecalciferol is a vitamin D metabolite and key intermediate in the enzymatic biosynthesis of calcifediol (25-hydroxyvitamin D3), which is the major circulating form of vitamin D and the precursor to the active hormonal form, calcitriol . The conversion from vitamin D3 to calcifediol is primarily catalyzed by hepatic cytochrome P450 enzymes, including CYP2R1, making this compound a critical compound for studying vitamin D metabolism and activation pathways . Researchers can utilize this chemical to investigate the function and kinetics of 25-hydroxylase enzymes, explore regulatory mechanisms of vitamin D status, and model disruptions in the vitamin D metabolic cascade. It is presented for research use only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O B1236023 25-Dehydrocholecalciferol CAS No. 63819-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63819-60-3

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

IUPAC Name

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-6-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H42O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,21,24-26,28H,1,3,6-11,14-18H2,2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1

InChI Key

JYGGSELSVHHQDI-YHJXBONMSA-N

SMILES

CC(CCCC(=C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CCCC(=C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C

Canonical SMILES

CC(CCCC(=C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

25-dehydrocholecalciferol

Origin of Product

United States

Biosynthesis and Primary Metabolic Pathways of 25 Dehydrocholecalciferol

Enzymatic Hydroxylation of Cholecalciferol to 25-Dehydrocholecalciferol

The conversion of cholecalciferol into this compound is catalyzed by a group of enzymes known as vitamin D 25-hydroxylases. nih.gov This reaction involves the addition of a hydroxyl group (-OH) to the 25th carbon position of the cholecalciferol molecule. clinref.com While the liver is the main site for this conversion, several cytochrome P450 (CYP) enzymes have been identified with the capacity to perform this reaction. nih.govimrpress.com However, two enzymes, CYP2R1 and CYP27A1, are considered the most physiologically significant contributors. pnas.orgpnas.org

Research has identified multiple cytochrome P450 enzymes capable of 25-hydroxylation in vitro, but genetic and clinical studies have pinpointed CYP2R1 and CYP27A1 as the primary enzymes in vivo. pnas.org

CYP2R1 : This enzyme is now widely considered the principal vitamin D 25-hydroxylase. nih.govnih.gov Genetic studies have provided strong evidence for its crucial role; mutations in the CYP2R1 gene are associated with low circulating levels of this compound and symptoms of vitamin D deficiency. nih.govmdpi.com CYP2R1 is a high-affinity, low-capacity enzyme, efficiently hydroxylating both cholecalciferol (vitamin D3) and ergocalciferol (B368823) (vitamin D2). pnas.orgnih.gov Its high affinity makes it particularly important for maintaining vitamin D status, especially at lower substrate concentrations. mdpi.com

CYP27A1 : Also known as sterol 27-hydroxylase, CYP27A1 is a mitochondrial enzyme primarily involved in the alternative pathway of bile acid synthesis. pnas.orgoup.com It exhibits a broader substrate specificity compared to CYP2R1 and functions as a low-affinity, high-capacity vitamin D 25-hydroxylase. pnas.org While it contributes to 25-hydroxylation, its role is considered secondary to CYP2R1 for vitamin D activation. pnas.org This is supported by the observation that individuals with mutations in the CYP27A1 gene, which causes cerebrotendinous xanthomatosis, typically have normal vitamin D metabolism. pnas.orgoup.com Unlike CYP2R1, CYP27A1 does not efficiently 25-hydroxylate ergocalciferol (vitamin D2). nih.gov

Table 1: Comparison of Primary 25-Hydroxylase Enzymes
FeatureCYP2R1CYP27A1
Primary FunctionVitamin D 25-hydroxylation nih.govnih.govBile acid synthesis (sterol 27-hydroxylase) pnas.org
Subcellular LocalizationEndoplasmic Reticulum (Microsomal) nih.govMitochondria nih.gov
Affinity for Vitamin DHigh mdpi.comLow pnas.org
CapacityLowHigh pnas.org
SubstratesCholecalciferol (D3) and Ergocalciferol (D2) nih.govCholecalciferol (D3), Cholesterol intermediates pnas.orgnih.gov
Physiological SignificanceMajor contributor to circulating 25(OH)D pnas.orgMinor contributor to circulating 25(OH)D pnas.org

The activity of 25-hydroxylases is defined by their location within the cell and their expression across different body tissues.

Subcellular Localization : The two main 25-hydroxylases are found in different cellular compartments. CYP2R1 is located in the endoplasmic reticulum (microsomes). nih.govmdpi.com In contrast, CYP27A1 is a mitochondrial enzyme, residing on the inner mitochondrial membrane. nih.govphysiology.org This compartmentalization suggests distinct regulatory mechanisms and immediate metabolic fates for the synthesized this compound. Porcine studies have also identified 1-alpha-hydroxylase activity, which is typically associated with the kidney, in both the mitochondria and microsomes of liver tissue, highlighting the liver's dynamic role in vitamin D metabolism. pnas.orgpnas.org

Tissue-Specific Expression : The liver is the principal organ for 25-hydroxylation, expressing both major enzymes. nih.govclinref.com CYP2R1 mRNA is highly expressed in the liver and testes in mice, with lower levels in other tissues. nih.govualberta.ca In humans, expression is also highest in the liver, pancreas, and kidney. ualberta.ca CYP27A1 has a much wider tissue distribution, with expression in the liver, muscle, kidney, intestine, skin, and bone, reflecting its broader role in sterol metabolism beyond just vitamin D activation. mdpi.comresearchgate.net However, hepatic expression is most relevant for contributing to the circulating pool of this compound. researchgate.net

Table 2: Relative Tissue Expression of CYP2R1 and CYP27A1 in Humans
TissueCYP2R1 ExpressionCYP27A1 Expression
LiverHigh ualberta.caresearchgate.netHigh mdpi.comresearchgate.net
KidneyModerate ualberta.caPresent mdpi.com
TestisHigh (in mice) nih.govualberta.caPresent
PancreasHigh ualberta.caPresent
MuscleLow ualberta.caHigh mdpi.com
IntestineLowPresent mdpi.com

The 25-hydroxylation of cholecalciferol is a classic cytochrome P450-dependent monooxygenase reaction. nih.govnih.gov These reactions require an electron transport chain to transfer electrons from a donor molecule to the heme center of the CYP enzyme, activating molecular oxygen for insertion into the substrate.

The specific components of the electron transport chain differ based on the enzyme's subcellular location:

For the microsomal CYP2R1 , electrons are transferred from NADPH via the NADPH-cytochrome P450 reductase. nih.gov

For the mitochondrial CYP27A1 , the electron transport system consists of two other proteins: ferredoxin reductase and ferredoxin, which shuttle electrons from NADPH to the CYP enzyme. nih.gov

In both cases, one atom of molecular oxygen is incorporated into the cholecalciferol substrate to form the hydroxyl group at the 25-position, while the other oxygen atom is reduced to form water.

Subcellular Localization and Tissue-Specific Expression Profiles of 25-Hydroxylase Activity

Regulation of 25-Hydroxylase Gene Expression and Enzymatic Activity

Unlike the tightly regulated 1α-hydroxylation step in the kidney, the 25-hydroxylation process was historically considered to be largely unregulated. However, recent research indicates that both the expression of 25-hydroxylase genes and the activity of their enzymes are subject to complex control mechanisms.

The synthesis of 25-hydroxylase enzymes is controlled at the level of gene transcription and potentially through post-transcriptional modifications.

CYP2R1 Regulation : The regulation of CYP2R1 is not fully elucidated but appears to be influenced by metabolic state. frontiersin.org Studies in mice have shown that CYP2R1 expression and subsequent 25-hydroxylase activity are repressed during fasting and in states of obesity and diabetes. nih.govdiabetesjournals.org This repression may be mediated by fasting-induced transcription factors such as the PGC-1α/ERRα axis and the glucocorticoid receptor. diabetesjournals.org Furthermore, some studies suggest that calcitriol (B1668218) (the active form of vitamin D) can influence CYP2R1 expression. frontiersin.org

CYP27A1 Regulation : The transcriptional regulation of CYP27A1 is better understood, largely due to its role in cholesterol and bile acid metabolism. Its expression is suppressed by hydrophobic bile acids. nih.gov The liver-specific nuclear receptor Hepatocyte Nuclear Factor 4α (HNF4α) plays a critical role in driving the basal transcription of the CYP27A1 gene. nih.gov In certain cell types like macrophages, CYP27A1 expression is also under the control of other nuclear receptors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and liver X receptor (LXR), linking it to lipid metabolism and inflammatory signaling. nih.gov Hormonal regulation by glucocorticoids, growth hormone, estrogens, and androgens has also been reported, indicating a complex control network.

The direct activity of the 25-hydroxylase enzymes is dependent on the presence of essential cofactors.

Cofactor Dependence : As heme-containing proteins, all cytochrome P450 enzymes, including CYP2R1 and CYP27A1, require a heme group as a prosthetic cofactor to bind oxygen and catalyze the reaction. uniprot.org The entire metabolic activation process of vitamin D, including the 25-hydroxylation step, is also dependent on magnesium. frontiersin.org Magnesium acts as a critical cofactor for the enzymatic reactions in both the liver and kidneys. frontiersin.org

Allosteric Modulation : Currently, there is limited specific information in the scientific literature regarding the allosteric modulation of CYP2R1 or CYP27A1 activity in the context of vitamin D hydroxylation. Regulation appears to be primarily exerted at the level of gene expression and substrate availability rather than through direct allosteric activation or inhibition of the enzymes themselves.

Transcriptional and Post-Transcriptional Control of 25-Hydroxylase Genes

Comparative Biochemical Analysis of this compound Biosynthesis Across Biological Systems

The compound this compound is a synthetic analogue of cholecalciferol (vitamin D3), created for research purposes, particularly to study the enzymes involved in vitamin D metabolism. mdpi.comnih.gov It is not a product of natural biosynthesis within organisms. However, its biological activity is entirely dependent on the endogenous metabolic pathways responsible for activating vitamin D. mdpi.com When administered to a biological system like a rat, this compound is converted into the natural, active hormone 1α,25-dihydroxycholecalciferol. mdpi.comnih.gov This conversion is presumed to involve an initial reduction of the side chain to form cholecalciferol, which then undergoes the canonical two-step hydroxylation process. mdpi.com Therefore, a comparative analysis of the enzymes and pathways that metabolize this analogue is fundamentally an analysis of the evolutionarily conserved and species-adapted vitamin D hydroxylation machinery.

Species-Specific Adaptations in Vitamin D Hydroxylation Pathways

Cutaneous Synthesis: A major adaptation relates to the site of initial vitamin D production. Most herbivores and omnivores, including humans, can synthesize vitamin D3 in their skin upon exposure to UVB radiation. wikipedia.orgnih.gov In contrast, many carnivorous species, such as dogs and cats, have largely lost this ability through evolution. nih.govnih.govresearchgate.net This is considered an adaptation to a diet rich in vitamin D obtained from the fat, liver, and blood of their prey, making them dependent on dietary sources. nih.govjscimedcentral.com Similarly, most fish are reliant on their diet, acquiring vitamin D through the aquatic food chain. researchgate.netwiley.com

Metabolism in Fish: The vitamin D metabolic pathway in fish displays notable differences from mammals. In many fish species, both the initial 25-hydroxylation and the subsequent 1α-hydroxylation can occur in the liver. mdpi.comhtu.edu.cn This contrasts with mammals, where 1α-hydroxylation is predominantly a renal process. pnas.org Furthermore, fish can store large quantities of vitamin D3 in their liver and fat tissues and maintain circulating levels of the active hormone 1,25(OH)₂D₃ that are significantly higher than those in mammals. mdpi.comhtu.edu.cn

Divergent Catabolic Pathways: The inactivation of vitamin D metabolites by CYP24A1 occurs via two main routes: a C24-hydroxylation pathway and a C23-hydroxylation pathway. The preference for one pathway over the other is species-dependent and is determined by a single amino acid at position 326 of the CYP24A1 enzyme. nih.govmdpi.comresearchgate.net

The C24-hydroxylation pathway is dominant in species like the rat and leads to the formation of calcitroic acid, an inactive product that is rapidly excreted. mdpi.comnih.govnih.gov

The C23-hydroxylation pathway is favored in the opossum and guinea pig. nih.govnih.gov Its end-product, a lactone, is biologically active and can act as a VDR antagonist, suggesting this pathway may be an adaptation to more effectively counteract high levels of vitamin D. nih.govmdpi.com

Humans utilize both the C24 and C23 pathways. nih.govacs.org

Unique Homeostasis in Horses: Horses exhibit a unique calcium homeostasis that appears less reliant on vitamin D compared to other domestic animals, another example of species-specific metabolic evolution. nih.govresearchgate.net

Secondary Metabolism and Activation Pathways of 25 Dehydrocholecalciferol

1α-Hydroxylation: Conversion to the Active Metabolite, 1,25-Dihydroxyvitamin D

The conversion of 25-Dehydrocholecalciferol into a biologically active form is a critical step that mirrors the activation of natural vitamin D3. This process involves the introduction of a hydroxyl group at the 1α position, a reaction catalyzed by a specific mitochondrial enzyme.

The biological activity of this compound is a result of its conversion in the body to the natural hormone, 1α,25-dihydroxycholecalciferol. researchgate.netnih.gov This transformation is a pivotal step, as it is the 1α-hydroxylated form that can exert the physiological effects associated with vitamin D. researchgate.netnih.gov

Characteristics and Regulatory Features of 1α-Hydroxylase (CYP27B1)

The enzyme responsible for the 1α-hydroxylation of vitamin D compounds, including this compound, is the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D-1α-hydroxylase, encoded by the CYP27B1 gene. bioscientifica.comwikipedia.org This enzyme is predominantly expressed in the proximal tubules of the kidney, which is the primary site for the production of circulating 1,25-dihydroxyvitamin D3. nih.govnih.govmdpi.com

Key Characteristics of CYP27B1:

Location: Primarily located in the mitochondria of renal proximal tubule cells. nih.govnih.gov

Function: Catalyzes the hydroxylation of 25-hydroxyvitamin D at the 1α-position to produce the active hormone 1,25-dihydroxyvitamin D. bioscientifica.comuniprot.org

Substrate Specificity: While its main substrate is 25-hydroxyvitamin D3, it can also act on other vitamin D metabolites. uniprot.org The affinity (Km) of the enzyme for its substrate is in the nanomolar range, indicating high efficiency. nih.gov

Electron Transport Chain: Like other mitochondrial P450 enzymes, CYP27B1 requires an electron transport chain involving ferredoxin and ferredoxin reductase to function. nih.gov

The regulation of CYP27B1 expression and activity is a complex process involving several systemic hormones and local factors to maintain calcium and phosphate (B84403) homeostasis. nih.govnih.gov

Regulatory Factors of CYP27B1:

Parathyroid Hormone (PTH): A primary stimulator of CYP27B1 expression. nih.govnih.gov Low serum calcium levels trigger the secretion of PTH, which in turn upregulates renal CYP27B1 to increase the production of 1,25-dihydroxyvitamin D3. nih.gov

Fibroblast Growth Factor 23 (FGF23): An inhibitor of CYP27B1 expression. nih.govnih.gov High levels of phosphate and 1,25-dihydroxyvitamin D3 stimulate the production of FGF23 from bone cells, which then acts on the kidney to suppress CYP27B1 transcription. nih.govplos.org

1,25-Dihydroxyvitamin D3 (Calcitriol): The product of the enzymatic reaction, 1,25-dihydroxyvitamin D3, exerts negative feedback by directly inhibiting the expression of CYP27B1. nih.govoup.com

Calcium and Phosphate: Elevated serum calcium and phosphate levels can directly and indirectly suppress CYP27B1 expression. nih.govnih.gov

Calcitonin: This hormone can stimulate CYP27B1 expression. oup.comnih.gov

Intracellular Signaling Cascades Regulating 1α-Hydroxylase Activity and Gene Expression

The regulation of CYP27B1 by systemic hormones is mediated by intricate intracellular signaling pathways within the renal cells. These cascades translate the hormonal signals into changes in gene transcription and enzyme activity.

PTH Signaling: PTH binds to its receptor on renal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. nih.gov This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates transcription factors such as CREB (cAMP response element-binding protein). nih.gov Activated CREB then binds to the promoter region of the CYP27B1 gene, stimulating its transcription. nih.gov

FGF23 Signaling: FGF23 exerts its inhibitory effect by binding to its receptor complex, which includes Klotho. nih.gov This activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. plos.orgoup.com The activation of this pathway ultimately leads to the suppression of CYP27B1 transcription. plos.org

Calcium Sensing Receptor (CaSR): The CaSR, present in renal tubules, can modulate CYP27B1 expression. nih.gov Activation of the CaSR by high extracellular calcium can initiate signaling through Protein Kinase C (PKC) and MAPK pathways, which are proposed to influence CYP27B1 promoter activity. oup.comnih.gov

Wnt Signaling: Interplay between 1,25-dihydroxyvitamin D3 and the Wnt signaling pathway has been described, suggesting another layer of regulatory complexity, particularly in bone cells. mdpi.com

Elucidation of Extrarenal 1α-Hydroxylation Sites and Their Significance

While the kidney is the principal source of circulating 1,25-dihydroxyvitamin D3, the expression of CYP27B1 has been identified in a variety of other tissues, indicating local, or autocrine/paracrine, production of the active hormone. bioscientifica.comnih.govoup.com

Identified Extrarenal Sites of CYP27B1 Expression:

Immune Cells: Macrophages and dendritic cells express CYP27B1, particularly in response to inflammatory stimuli. nih.govnih.govoup.com This local production of 1,25-dihydroxyvitamin D3 plays a role in modulating immune responses. oup.com

Skin: Keratinocytes in the skin can synthesize 1,25-dihydroxyvitamin D3, which is involved in regulating cell proliferation and differentiation within the epidermis. nih.govoup.com

Bone: Osteoblasts express CYP27B1, and the locally produced 1,25-dihydroxyvitamin D3 is thought to play a role in bone metabolism. nih.govmdpi.com

Placenta: CYP27B1 is expressed in decidual and trophoblastic cells of the placenta. nih.govnih.govoup.com

Other Tissues: Expression has also been detected in the colon, pancreas, adrenal medulla, and brain. nih.govoup.com

The regulation of CYP27B1 in these extrarenal sites differs from that in the kidney. nih.govmdpi.com For instance, in macrophages, CYP27B1 expression is primarily induced by cytokines like interferon-gamma and is not significantly regulated by PTH. oup.comresearchgate.net This tissue-specific regulation allows for the localized production of 1,25-dihydroxyvitamin D3 to exert its effects in a paracrine or autocrine manner, without necessarily altering systemic calcium levels. This localized action is crucial for the diverse, non-classical functions of vitamin D, such as immune modulation and cell differentiation. oup.comoup.com

24-Hydroxylation: Pathways of Catabolism and Inactivation

To prevent the adverse effects of excessive vitamin D activity, a tightly controlled catabolic pathway exists to inactivate both the precursor and the active forms of vitamin D. This process is primarily mediated by the enzyme 24-hydroxylase.

Role of 24-Hydroxylase (CYP24A1) in the Metabolic Inactivation of this compound

The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, is the key enzyme responsible for the inactivation of vitamin D metabolites, including the active form derived from this compound. researchgate.netwikipedia.org CYP24A1 is a mitochondrial cytochrome P450 enzyme that catalyzes the hydroxylation of vitamin D compounds at the C-24 position. wikipedia.orguniprot.org

This 24-hydroxylation is the initial step in a cascade of reactions that ultimately leads to the formation of calcitroic acid, a water-soluble and biologically inactive metabolite that is excreted in the bile. uniprot.orgaacrjournals.orguniprot.org CYP24A1 can act on both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3, with a higher affinity for the latter. nih.gov This ensures that the potent, active form of the hormone is efficiently cleared once its physiological role is fulfilled. researchgate.netnih.gov The inactivation process prevents the accumulation of excessive levels of active vitamin D, thereby protecting the body from potential toxicity. mayocliniclabs.com

Molecular and Cellular Regulation of 24-Hydroxylase Expression and Function

The expression and function of CYP24A1 are tightly regulated, primarily in a manner reciprocal to the regulation of CYP27B1. This coordinated control ensures a homeostatic balance between the activation and inactivation of vitamin D.

Key Regulators of CYP24A1 Expression:

1,25-Dihydroxyvitamin D3 (Calcitriol): The most potent inducer of CYP24A1 expression. wikipedia.orgnih.gov 1,25-dihydroxyvitamin D3 binds to the vitamin D receptor (VDR), and the resulting complex binds to vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene, leading to a significant upregulation of its transcription. nih.govspandidos-publications.com This creates a negative feedback loop where the active hormone promotes its own degradation. diva-portal.org

Fibroblast Growth Factor 23 (FGF23): FGF23 also stimulates the expression of CYP24A1, further contributing to the reduction of active vitamin D levels. nih.govnih.gov

Parathyroid Hormone (PTH): In contrast to its effect on CYP27B1, PTH suppresses the expression of CYP24A1. nih.gov

Other Factors: Glucocorticoids, estrogens, and retinoids have also been shown to regulate CYP24A1 expression in some tissues. nih.gov

The regulation of CYP24A1 can also be influenced by epigenetic mechanisms, such as DNA methylation. aacrjournals.org In some cancer cells, hypermethylation of the CYP24A1 promoter can lead to its silencing, which may contribute to the antiproliferative effects of calcitriol (B1668218) in those cells. aacrjournals.orgnih.gov

The intricate and opposing regulation of CYP27B1 and CYP24A1 is central to maintaining vitamin D homeostasis. This balance ensures that sufficient active hormone is available to meet physiological demands while preventing its accumulation to potentially harmful levels.

Table of Regulators for CYP27B1 and CYP24A1

Regulating FactorEffect on CYP27B1 (Activation)Effect on CYP24A1 (Inactivation)
1,25-Dihydroxyvitamin D3 InhibitionStrong Induction
Parathyroid Hormone (PTH) StimulationInhibition
Fibroblast Growth Factor 23 (FGF23) InhibitionStimulation
Low Serum Calcium Stimulation (via PTH)Inhibition
Low Serum Phosphate StimulationInhibition
Calcitonin StimulationVariable

Characterization of Downstream 24-Hydroxylated Metabolites

Once this compound is converted to 1α,25-dihydroxycholecalciferol, it becomes a substrate for the primary catabolic enzyme of the vitamin D system, CYP24A1. aacrjournals.org This mitochondrial cytochrome P450 enzyme initiates the inactivation of the active hormone through a multi-step hydroxylation process, primarily at the C-24 position. aacrjournals.orgimrpress.comnih.gov The action of CYP24A1 ensures tight regulation of calcitriol levels, preventing potential toxicity from excessive vitamin D activity. nih.gov

The 24-hydroxylation pathway involves a series of sequential oxidation reactions. imrpress.com The initial and most recognized step is the hydroxylation of 1α,25-dihydroxycholecalciferol at the C-24 position to form 1α,24,25-trihydroxyvitamin D3. aacrjournals.orgresearchgate.net This metabolite exhibits significantly lower affinity for the vitamin D receptor (VDR) and is considered a key step in the catabolic cascade. aacrjournals.org Further enzymatic reactions catalyzed by CYP24A1 continue the oxidation of the side chain, ultimately leading to the formation of calcitroic acid, a water-soluble end-product that is excreted in the bile. imrpress.comresearchgate.net

The major downstream 24-hydroxylated metabolites originating from the active form of this compound are detailed below.

MetabolitePrecursorKey EnzymeMetabolic Role
1α,24,25-Trihydroxyvitamin D31α,25-DihydroxycholecalciferolCYP24A1Initial step in the C-24 catabolic pathway; reduced biological activity. aacrjournals.org
Calcitroic Acid1α,24,25-Trihydroxyvitamin D3 and subsequent intermediatesCYP24A1Final, biologically inactive end-product of the C-24 oxidation pathway, targeted for excretion. imrpress.com

Exploration of Other Metabolic Transformations of this compound

Beyond the primary activation to 1α,25-dihydroxycholecalciferol and its subsequent 24-hydroxylation, other metabolic routes exist for vitamin D compounds, which may also apply to the metabolites derived from this compound. These alternative pathways can lead to the formation of novel metabolites with distinct biological properties.

Identification and Structural Elucidation of Novel this compound Metabolites

The most critical metabolic transformation for this compound is its conversion to 1α,25-dihydroxycholecalciferol, a process that was identified through in vivo studies in rats. researchgate.netnih.gov This conversion itself is a novel pathway for a synthetic analog, requiring enzymatic reduction of the side-chain double bond prior to or in conjunction with hydroxylation events.

Following this activation, other lesser-known metabolic pathways can produce a variety of metabolites. These include:

C-3 Epimers: The standard vitamin D metabolic pathway can include epimerization at the C-3 position of the A-ring. For instance, 25-hydroxyvitamin D3 can be converted to 3-epi-25-hydroxyvitamin D3. frontiersin.org It is plausible that metabolites originating from this compound could undergo similar C-3 epimerization, leading to compounds such as 1α,25-dihydroxy-3-epi-cholecalciferol. The biological functions of these epimers are still under active investigation. frontiersin.org

Lactone Formation: The enzyme CYP24A1 is multifunctional and, in addition to the C-24 oxidation pathway, can catalyze a C-23 oxidation pathway. imrpress.com This alternative catabolic route can lead to the formation of a 26,23-lactone ring on the side chain, producing metabolites like 25-hydroxyvitamin D3-26,23-lactone from 25-hydroxyvitamin D3. mdpi.com These lactone metabolites have been reported to act as antagonists of VDR-induced gene transcription. mdpi.com

Enzymatic Systems and Reaction Mechanisms Involved in Alternative Metabolisms

The metabolic transformations of this compound and its derivatives are governed by specific enzymatic systems. While the exact reductase responsible for the initial saturation of the C-25 double bond is not fully characterized, the subsequent hydroxylations rely on well-known cytochrome P450 enzymes.

Activation Enzymes: The conversion to the active hormone involves the key vitamin D hydroxylases. The 1α-hydroxylation is catalyzed exclusively by CYP27B1 , primarily in the kidney. imrpress.comnih.gov The 25-hydroxylation is performed mainly in the liver by enzymes such as CYP2R1 and CYP27A1 . direct-ms.orgnih.gov

Catabolic and Alternative Pathway Enzymes: The enzyme CYP24A1 is central to the catabolism and formation of alternative metabolites. imrpress.comresearchgate.net It is a remarkably versatile enzyme, catalyzing multiple, sequential reactions. imrpress.com

C-24 Oxidation Pathway: CYP24A1 hydroxylates 1α,25-dihydroxycholecalciferol at C-24, initiating a six-step oxidation process that results in calcitroic acid. imrpress.com

C-23 Oxidation Pathway and Lactone Formation: Human CYP24A1 also catalyzes the C-23 oxidation pathway, which can lead to the production of 26,23-lactone metabolites. imrpress.com

The enzymatic systems involved in these pathways are summarized in the table below.

EnzymeLocationFunction in this compound MetabolismResulting Metabolite Class
Reductase (Unspecified)Presumed systemicSaturation of the C25-C26 double bondCholecalciferol-like structure
CYP2R1 / CYP27A1Primarily Liver25-hydroxylation of the reduced intermediate. direct-ms.orgnih.gov25-Hydroxy Metabolites
CYP27B1Primarily Kidney, other tissues. nih.gov1α-hydroxylation of the 25-hydroxy intermediate. imrpress.com1α,25-Dihydroxy Metabolites (Active Form)
CYP24A1Kidney and target tissuesCatalyzes C-24 and C-23 oxidation pathways for catabolism. aacrjournals.orgimrpress.com24-Hydroxylated Metabolites, Calcitroic Acid, Lactones

Transport, Distribution, and Cellular Dynamics of 25 Dehydrocholecalciferol

Tissue-Specific Distribution and Intracellular Compartmentalization of 25-Dehydrocholecalciferol

The biological effects of this compound, a derivative of cholecalciferol (vitamin D3), are intrinsically linked to its distribution throughout the body and its precise location within target cells. While direct quantitative data for this specific compound are limited, its tissue accumulation and cellular trafficking can be inferred from its observed biological activities and the well-established metabolic pathways of vitamin D.

Quantitative Assessment of this compound Accumulation in Various Tissues

Research indicates that this compound exerts biological effects after being converted in the body to the hormonally active form, 1α,25-dihydroxycholecalciferol. researchgate.net This metabolic activation pathway provides crucial clues to its tissue distribution. Studies in rats have shown that this compound is capable of stimulating intestinal calcium transport and the mobilization of calcium from bone. researchgate.net This strongly suggests that the intestine and bone are key target tissues where the compound or its active metabolite accumulates to perform these functions.

Like other vitamin D compounds, this compound is transported in the bloodstream, likely bound to the vitamin D-binding protein (DBP), to various tissues. nih.govresearchgate.net The liver is the primary site for the initial metabolic step for vitamin D3, and while this compound already possesses a modification at the C-25 position, the liver remains a central processing hub for vitamin D metabolites and a likely site of accumulation. clinref.com Subsequently, the kidney plays a critical role in the final activation step, converting vitamin D precursors into the active hormone, making it another significant tissue in the compound's distribution pathway. clinref.comnih.gov Furthermore, as a lipophilic molecule, it is plausible that this compound is stored in and can be mobilized from adipose (fat) tissue, which serves as a major reservoir for its parent compound, vitamin D3. clinref.commdpi.com

The following table provides a qualitative assessment of this compound accumulation in key tissues, based on its biological activities and known vitamin D metabolic pathways.

TissueRelative AccumulationRationale
Intestine HighA primary site of action for stimulating calcium absorption. researchgate.net
Bone HighA key target tissue for the mobilization of calcium. researchgate.net
Liver SignificantCentral organ for the metabolism and processing of vitamin D and its analogs. clinref.com
Kidney SignificantSite of conversion to the active hormonal form, 1α,25-dihydroxycholecalciferol. nih.gov
Adipose Tissue Probable StorageActs as a long-term storage depot for fat-soluble vitamin D compounds. clinref.commdpi.com

Subcellular Localization and Dynamic Trafficking of this compound

The intracellular journey of this compound and its metabolites is a highly regulated process that dictates its ultimate biological function. Upon entering a target cell, which may be facilitated by endocytosis, the compound is shuttled to specific subcellular compartments. nih.govnih.gov

The key destinations within the cell are the mitochondria and the nucleus. nih.govresearchgate.net

Mitochondria: This is the primary site for the enzymatic reactions that activate or catabolize vitamin D compounds. nih.gov Specifically, the enzyme 1α-hydroxylase (CYP27B1), located in the mitochondria of kidney cells and other tissues, is responsible for converting precursors into the active hormone 1α,25-dihydroxycholecalciferol. researchgate.netuniprot.org Therefore, this compound is trafficked to the mitochondria to undergo this crucial activation step. researchgate.net

Nucleus: The ultimate site of action for the active hormonal form is the cell nucleus. researchgate.net Here, it binds to the vitamin D receptor (VDR), a nuclear transcription factor. wikipedia.orgsav.sk This binding event triggers the VDR to partner with the retinoid-X receptor (RXR), and the resulting complex binds to specific DNA sequences known as vitamin D responsive elements (VDREs) on target genes. sav.sknih.gov This interaction modulates gene expression, leading to the observed physiological effects, such as the synthesis of proteins involved in calcium transport in the intestine. sav.sk

The movement of these lipophilic molecules within the aqueous environment of the cytoplasm is thought to be mediated by intracellular binding proteins or chaperone proteins, which facilitate their transport to the mitochondria and nucleus. nih.gov This dynamic trafficking ensures that the compound is delivered efficiently to the sites of metabolic conversion and biological action.

Subcellular LocationPrimary Role in this compound PathwayKey Molecules Involved
Mitochondria Metabolic activation (1α-hydroxylation)1α-hydroxylase (CYP27B1)
Nucleus Regulation of gene transcription (action of the active metabolite)Vitamin D Receptor (VDR), Retinoid-X Receptor (RXR)
Cytoplasm Site of intracellular transport and initial processingIntracellular binding/chaperone proteins

Molecular and Cellular Roles of 25 Dehydrocholecalciferol

Precursor Function in the Regulation of Calcitriol (B1668218) Synthesis

25-Dehydrocholecalciferol is a side-chain analogue of cholecalciferol (vitamin D3). nih.govresearchgate.net While not a natural provitamin like 7-dehydrocholesterol (B119134), studies have investigated its role and metabolic fate within the vitamin D pathway. nih.govresearchgate.netnih.gov Initially conceived as a potential inhibitor of the enzyme cholecalciferol 25-hydroxylase, research has shown that it is not a vitamin D antagonist but rather a compound with biological activity. nih.govresearchgate.net

The biological activity of this compound stems from its in vivo conversion to the hormonally active form of vitamin D, 1α,25-dihydroxycholecalciferol, also known as calcitriol. nih.govresearchgate.net When administered to vitamin D-deficient rats, this compound was shown to stimulate intestinal calcium transport and the mobilization of calcium from bone. nih.govresearchgate.net These physiological responses are characteristic actions of calcitriol.

This demonstrates that this compound can serve as a precursor substrate for the synthesis of calcitriol, thereby contributing to systemic levels of the active hormone. nih.govresearchgate.net The conversion pathway allows it to mimic the function of natural vitamin D metabolites in maintaining calcium homeostasis. However, it is noteworthy that biological responses equivalent to those from a physiological dose of cholecalciferol required significantly higher doses of this compound. nih.govresearchgate.net The natural pathway of systemic calcitriol production involves the conversion of 7-dehydrocholesterol in the skin to cholecalciferol, which is then hydroxylated in the liver to 25-hydroxycholecalciferol and finally in the kidneys to calcitriol. teachmephysiology.comnih.goveuropeanreview.org In addition to systemic (endocrine) production by the kidney, many other tissues can produce calcitriol for local (autocrine/paracrine) use, a process that is critical for regulating cell growth and differentiation. researchgate.netnih.govtandfonline.com

Studies have shown that this compound can markedly diminish the in vivo conversion of cholecalciferol into 25-hydroxycholecalciferol, suggesting it interferes with the function of cholecalciferol 25-hydroxylase. nih.govresearchgate.net This interaction indicates that the availability of this compound as a substrate can influence the established vitamin D metabolic pathway.

The synthesis of calcitriol is tightly regulated by a sophisticated feedback system. wikipathways.org Key regulators include parathyroid hormone (PTH), which stimulates calcitriol production, and fibroblast growth factor 23 (FGF23), which inhibits it. colostate.eduuva.es Calcitriol itself exerts negative feedback on this loop by suppressing PTH synthesis and inducing the enzyme 24-hydroxylase (CYP24A1), which catabolizes both 25-hydroxycholecalciferol and calcitriol. nih.govwikipathways.orgpatsnap.com By competing for or inhibiting the 25-hydroxylase enzyme, a surplus of this compound could alter the availability of the natural substrate for this feedback system, though the precise downstream effects on the feedback loop dynamics have not been fully elucidated. nih.govresearchgate.net

Table 1: Research Findings on the In Vivo Effects of this compound in Rats

ParameterObservationImplicationSource
Biological ActivityStimulates intestinal calcium transport and bone calcium mobilization in vitamin D-deficient rats.Possesses significant biological activity, not an antagonist of vitamin D. nih.gov, researchgate.net
Metabolic FateConverted in vivo to 1α,25-dihydroxycholecalciferol (calcitriol).Acts as a precursor for the hormonally active form of vitamin D. nih.gov, researchgate.net
Effect on Vitamin D MetabolismMarkedly diminishes the conversion of cholecalciferol to 25-hydroxycholecalciferol.Interferes with the 25-hydroxylation step in the vitamin D pathway. nih.gov, researchgate.net
PotencyRequires high doses (5-50 µg) to produce effects equivalent to a physiological dose of cholecalciferol (0.05 µg).Lower potency compared to the natural vitamin D3 precursor. nih.gov, researchgate.net

Contribution to Maintaining Systemic and Autocrine/Paracrine Calcitriol Levels

Direct Receptor Interactions and Signaling Capabilities of this compound

The genomic actions of vitamin D metabolites are mediated primarily through the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. nih.govmdpi.com

Specific studies assessing the direct binding affinity of this compound for the vitamin D receptor (VDR) or other nuclear receptors are not extensively available in the current scientific literature. The biological effects observed in early studies were attributed to its conversion to calcitriol, which is known to bind to the VDR with high affinity. nih.govresearchgate.netwiley.com For comparison, the active hormone calcitriol has a dissociation constant (Kd) for the VDR in the nanomolar range, indicating very strong binding. wiley.com

There is a lack of specific in vitro and in silico research focused on the direct transcriptional modulation mediated by this compound. The transcriptional activity of vitamin D compounds is typically studied by measuring the expression of target genes after the VDR is activated. researchgate.netmdpi.com Since the observed in vivo activity of this compound is understood to be dependent on its conversion to calcitriol, its direct ability to modulate gene transcription has not been a primary focus of investigation. nih.govresearchgate.net

Assessment of this compound Binding Affinity for Nuclear Receptors (e.g., VDR)

Non-Genomic Actions Attributed to this compound

In addition to genomic effects that involve gene transcription, some vitamin D metabolites can elicit rapid, non-genomic actions. mdpi.comviamedica.pl These responses are mediated through cell surface receptors and involve the rapid activation of intracellular signaling pathways. mdpi.comviamedica.pl However, studies specifically investigating or identifying non-genomic actions directly attributable to this compound are not described in the available scientific literature. The focus has remained on its role as a precursor to calcitriol. nih.govresearchgate.net

Identification of Rapid Signaling Pathways Initiated by this compound

The rapid responses initiated by 1,25(OH)₂D₃ involve the swift activation of various intracellular signaling cascades, independent of new protein synthesis. journalbonefragility.com These pathways are triggered by the interaction of the hormone with receptors at the cell surface, leading to the generation of second messengers and the activation of key protein kinases. mdpi.com

Key rapid signaling events include:

Activation of Phospholipases: 1,25(OH)₂D₃ can rapidly stimulate phospholipase C (PLC) and phospholipase A₂ (PLA₂). mdpi.com

Generation of Second Messengers: This activation leads to the production of second messengers such as calcium ions (Ca²⁺), cyclic AMP (cAMP), and 3-phosphoinositides. mdpi.com

Protein Kinase Activation: A cascade of protein kinase activation follows, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinases (ERK1/ERK2). mdpi.comnih.gov

Table 1: Rapid Signaling Pathways Activated by 1α,25-dihydroxycholecalciferol

Signaling Pathway ComponentEffect of 1,25(OH)₂D₃Cellular OutcomeReference
Phospholipase C (PLC)ActivationGeneration of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) mdpi.com
Calcium Ions (Ca²⁺)Increased intracellular concentrationModulation of various enzymes and cellular processes mdpi.com
Protein Kinase C (PKC)ActivationPhosphorylation of target proteins, influencing cell growth and differentiation mdpi.comnih.gov
MAP Kinases (ERK1/2)ActivationRegulation of cell proliferation and survival mdpi.comnih.gov

Membrane-Associated Receptors and Their Involvement in this compound Signal Transduction

The initiation of rapid, non-genomic signaling necessitates the existence of receptors at the cell surface capable of binding 1,25(OH)₂D₃. Research has identified two primary candidates for mediating these effects.

One proposed receptor is a distinct membrane-associated protein known as the membrane-associated, rapid response steroid-binding (MARRS) protein . researchgate.net This protein was later identified as being identical to protein disulfide isomerase family A member 3 (PDIA3), also known as ERp57. researchgate.netcas.cz The 1,25D₃-MARRS receptor has been shown to be required for the rapid uptake of calcium and phosphate (B84403) in intestinal cells. researchgate.net

A second major hypothesis, supported by considerable evidence, is that the classical nuclear vitamin D receptor (VDR) itself can mediate these rapid responses. nih.gov Studies have shown that upon treatment with 1,25(OH)₂D₃, the VDR can translocate from the nucleus or cytosol to the plasma membrane, particularly to specialized microdomains called caveolae. nih.govnih.gov These caveolae are rich in signaling molecules, and the presence of VDR in these structures provides a mechanism for initiating the rapid signaling cascades observed upon hormone binding. nih.gov Competitive binding assays have shown a strong correlation in ligand specificity between the nuclear VDR and the receptor found in these caveolae-enriched membrane fractions, further supporting the identity of the membrane receptor as the VDR. nih.gov

Direct Influence on Cellular Processes and Homeostasis in Research Models

The signaling pathways activated by 1,25(OH)₂D₃ translate into profound effects on fundamental cellular processes, including proliferation, differentiation, and survival, as well as the modulation of systemic functions like immunity.

Modulation of Cell Proliferation and Differentiation in Cultured Systems

A hallmark of 1,25(OH)₂D₃ action is its ability to inhibit proliferation and promote differentiation across a wide variety of cell types. medcraveonline.comcore.ac.uk This anti-proliferative effect is a key area of research for its potential therapeutic applications. nih.gov

Cell Cycle Arrest: 1,25(OH)₂D₃ typically halts the cell cycle in the G₀/G₁ phase, preventing cells from progressing towards DNA synthesis and division. medcraveonline.commdpi.com This is achieved by regulating the expression of key cell cycle proteins, including cyclins and cyclin-dependent kinase inhibitors like p21 and p27. medcraveonline.com

Induction of Differentiation: In numerous cell lines, including myeloid leukemia cells and intestinal Caco-2 cells, 1,25(OH)₂D₃ promotes maturation into more specialized, functional cells. core.ac.ukmdpi.com For instance, it can induce myeloid leukemia cells to differentiate towards a macrophage-like phenotype and enhance the maturation of intestinal epithelial cells. core.ac.ukmdpi.com In cultured human keratinocytes, it can inhibit growth at high concentrations while promoting differentiation. nih.gov Similarly, in cardiac myocytes, 1,25(OH)₂D₃ has been found to decrease proliferation and alter cellular morphology. nih.gov

Table 2: Effects of 1α,25-dihydroxycholecalciferol on Cell Proliferation and Differentiation

Cell Type/LineEffect on ProliferationEffect on DifferentiationReference
Myeloid Leukemia Cells (e.g., HL-60)InhibitionInduction towards macrophage pathway core.ac.uk
Human KeratinocytesInhibition (at high concentrations)Enhancement nih.gov
Human Intestinal Cells (Caco-2)InhibitionPromotion of maturation (e.g., microvillus formation) mdpi.com
Murine Cardiac Myocytes (HL-1)DecreaseAlteration of cellular morphology nih.gov
Prostate Cancer CellsInhibitionInduction nih.govmedcraveonline.com

Effects on Apoptosis and Autophagy Pathways at a Molecular Level

Beyond controlling the cell cycle, 1,25(OH)₂D₃ directly influences cellular survival pathways, namely apoptosis (programmed cell death) and autophagy (cellular self-cleaning).

Apoptosis: 1,25(OH)₂D₃ can induce apoptosis in certain cancer cells, often through the mitochondrial pathway. mdpi.com This involves modulating the balance of the BCL-2 family of proteins, leading to a decrease in anti-apoptotic members like BCL-2 and an increase in pro-apoptotic members such as BAX and BAD. mdpi.com In activated B lymphocytes, 1,25(OH)₂D₃ has also been shown to promote apoptosis. mdpi.comijmb.in

Autophagy: The induction of autophagy is another mechanism through which 1,25(OH)₂D₃ exerts its biological effects. In human macrophages, treatment with 1,25(OH)₂D₃ triggers autophagy, which serves as a host defense mechanism by inhibiting the replication of viruses like HIV-1. nih.gov This process is dependent on key autophagy-related proteins such as Beclin-1 and ATG-5. nih.gov In some cancer models, the induction of autophagy by 1,25(OH)₂D₃ or its analogs is considered a mechanism of autophagic cell death, contributing to its anti-tumor effects. mdpi.com

Impact on Immune Cell Function and Inflammatory Responses in Preclinical Models

1,25(OH)₂D₃ is a potent immunomodulator, with its receptor (VDR) being expressed in most immune cells, including T cells, B cells, macrophages, and dendritic cells. nih.govnih.gov This allows for local production and response to the active hormone, which generally shifts the immune system towards a more tolerogenic, less inflammatory state. ijmb.innih.gov

T Cells: 1,25(OH)₂D₃ has profound effects on T cell differentiation and function. It suppresses the proliferation of pro-inflammatory T helper 1 (Th1) cells and reduces their secretion of cytokines like IL-2 and IFN-γ. nih.govfrontiersin.org Conversely, it promotes the development of anti-inflammatory T helper 2 (Th2) cells and regulatory T (Treg) cells, which are crucial for maintaining immune tolerance. mdpi.comnih.gov

Dendritic Cells (DCs): It inhibits the maturation of DCs, reducing their ability to present antigens and activate T cells. This leads to a more tolerogenic DC phenotype, which suppresses inflammatory responses. mdpi.com

Monocytes and Macrophages: In these innate immune cells, 1,25(OH)₂D₃ enhances antimicrobial activity, partly by inducing the production of the antimicrobial peptide cathelicidin, while simultaneously curbing excessive inflammatory responses. nih.govnih.gov

B Cells: The active hormone can inhibit the proliferation of activated B cells, impede their differentiation into antibody-producing plasma cells, and induce apoptosis. mdpi.comijmb.in

Preclinical studies using animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), have shown that administration of 1,25(OH)₂D₃ can prevent or ameliorate disease by suppressing the underlying inflammatory responses. nih.govdirect-ms.org

Table 3: Modulation of Immune Cells by 1α,25-dihydroxycholecalciferol

Immune Cell TypePrimary Effect of 1,25(OH)₂D₃Molecular/Functional OutcomeReference
T Helper 1 (Th1) CellsInhibitionDecreased secretion of pro-inflammatory cytokines (IL-2, IFN-γ) nih.govfrontiersin.org
T Helper 2 (Th2) CellsPromotionIncreased secretion of anti-inflammatory cytokines (IL-4, IL-5) nih.gov
Regulatory T (Treg) CellsPromotionIncreased IL-10 and FoxP3 expression, enhancing immune tolerance mdpi.comnih.gov
Dendritic Cells (DCs)Inhibition of MaturationReduced antigen presentation and T cell activation mdpi.com
B CellsInhibitionDecreased proliferation, differentiation, and antibody production; apoptosis induction mdpi.comijmb.in
MacrophagesModulationEnhanced antimicrobial activity (e.g., cathelicidin); decreased inflammatory cytokine production nih.govnih.gov

Regulatory Mechanisms Governing 25 Dehydrocholecalciferol Homeostasis

Hormonal Regulation of 25-Dehydrocholecalciferol Metabolism

The endocrine system plays a pivotal role in modulating the enzymes that metabolize vitamin D analogues. The renal 1α-hydroxylase (CYP27B1), which catalyzes the conversion to the active form 1,25-dihydroxycholecalciferol, and the 24-hydroxylase (CYP24A1), which initiates catabolism, are the primary targets of hormonal regulation nih.govnih.gov.

Parathyroid hormone (PTH) is a principal hormonal regulator of vitamin D metabolism, acting as a tropin for the production of 1,25-dihydroxycholecalciferol nih.gov. In response to low blood calcium, PTH is secreted and acts directly on the kidney to stimulate the expression and activity of 1α-hydroxylase (CYP27B1) nih.govpnas.orgnih.gov. Studies have demonstrated that this stimulation occurs at the transcriptional level, with PTH promoting the synthesis of 1α-hydroxylase messenger RNA (mRNA) pnas.orgnih.gov. This effect is mediated, at least in part, through the protein kinase A (PKA) signaling pathway oup.com.

Concurrently, PTH suppresses the expression of 24-hydroxylase (CYP24A1), the enzyme responsible for initiating the degradation of both 25-hydroxycholecalciferol and 1,25-dihydroxycholecalciferol pnas.orgvetmeduni.ac.at. By down-regulating CYP24A1, PTH effectively inhibits the catabolism of active vitamin D metabolites, thereby enhancing their circulating levels vetmeduni.ac.at. This dual action—stimulating synthesis while inhibiting degradation—ensures a robust increase in the active hormonal form of vitamin D to restore calcium homeostasis frontiersin.org.

Fibroblast Growth Factor 23 (FGF23) is a bone-derived hormone that acts as a potent counter-regulator to PTH and vitamin D mdpi.com. A primary function of FGF23 is to control phosphate (B84403) homeostasis, and it exerts powerful effects on vitamin D metabolism. In the kidney, FGF23 suppresses the synthesis of 1,25-dihydroxycholecalciferol by inhibiting the expression of the CYP27B1 gene nih.govfrontiersin.orgisciii.es.

Conversely, FGF23 stimulates the expression of CYP24A1, the gene encoding the 24-hydroxylase enzyme vetmeduni.ac.atfrontiersin.org. This upregulation of CYP24A1 accelerates the catabolism of 1,25-dihydroxycholecalciferol, further reducing its activity mdpi.comisciii.es. This reciprocal regulation ensures that FGF23 effectively lowers the levels of the active vitamin D hormone, forming a critical endocrine feedback loop between bone and kidney nih.govfrontiersin.org. The active form of vitamin D, 1,25-dihydroxycholecalciferol, itself stimulates the production of FGF23, creating a negative feedback mechanism that prevents excessive vitamin D activity nih.govmdpi.com.

Beyond PTH and FGF23, other endocrine factors contribute to the regulation of vitamin D hydroxylases. The hormonally active form, 1,25-dihydroxycholecalciferol, is a powerful negative regulator of its own synthesis. It directly suppresses the expression of CYP27B1 and strongly induces the expression of CYP24A1, promoting its own catabolism in a classic negative feedback loop nih.govoup.com. This action is essential for preventing vitamin D toxicity.

Calcitonin has also been reported to stimulate 1α-hydroxylase activity, suggesting a role in positively regulating the production of active vitamin D, although it appears to act through a pathway distinct from PKA oup.com. Furthermore, local production of 1,25-dihydroxycholecalciferol in extra-renal tissues, such as immune cells, is regulated differently, often involving cytokines in a paracrine or autocrine fashion rather than the systemic hormones that control renal production nih.gov.

Table 1: Hormonal Regulation of Key Vitamin D Hydroxylases

HormoneEffect on 1α-hydroxylase (CYP27B1)Effect on 24-hydroxylase (CYP24A1)Primary Stimulus for Hormone Release
Parathyroid Hormone (PTH)Stimulates Expression nih.govpnas.orgSuppresses Expression pnas.orgvetmeduni.ac.atLow Blood Calcium
Fibroblast Growth Factor 23 (FGF23)Suppresses Expression frontiersin.orgisciii.esStimulates Expression vetmeduni.ac.atfrontiersin.orgHigh Phosphate, High 1,25(OH)₂D
1,25-DihydroxycholecalciferolSuppresses Expression nih.govoup.comStimulates Expression nih.govoup.com(Acts as direct feedback)
CalcitoninStimulates Expression oup.comNot well-definedHigh Blood Calcium

Interplay between Fibroblast Growth Factor 23 (FGF23) and this compound Metabolism

Genetic and Epigenetic Factors Affecting this compound Metabolism

Individual variations in vitamin D status and metabolism are significantly influenced by genetic makeup. Polymorphisms in genes encoding the metabolic enzymes and transport proteins can alter their function, while epigenetic modifications can regulate their expression.

Genetic variations, particularly single-nucleotide polymorphisms (SNPs), in genes involved in the vitamin D pathway can impact an individual's vitamin D status mdpi.com.

CYP2R1 : This gene encodes the primary 25-hydroxylase. SNPs such as rs10741657 have been consistently associated with circulating 25-hydroxycholecalciferol levels, with the risk allele linked to a higher likelihood of vitamin D insufficiency mdpi.commdpi.com.

GC (Vitamin D Binding Protein) : The GC gene encodes the main carrier protein for vitamin D metabolites. Polymorphisms like rs4588 and rs7041 create different VDBP isotypes with varying affinities for 25-hydroxycholecalciferol, thereby affecting its circulating concentration and bioavailability frontiersin.org.

CYP27B1 : The gene for 1α-hydroxylase also contains polymorphisms. The SNP rs10877012, located in the promoter region, has been associated with reduced serum levels of 25-hydroxycholecalciferol mdpi.com.

CYP24A1 : Variations in the gene for 24-hydroxylase, such as rs2296241, have been linked to altered vitamin D metabolism and may contribute to differences in the catabolic rate of vitamin D metabolites mdpi.com.

VDR (Vitamin D Receptor) : While not an enzyme, polymorphisms in the VDR gene, such as FokI, can modify the cellular response to 1,25-dihydroxycholecalciferol and have been studied for their association with various health outcomes nih.govjssuni.edu.in.

Table 2: Key Gene Polymorphisms and Their Effect on Vitamin D Metabolism

GeneProtein FunctionExample SNPReported Association
CYP2R125-hydroxylase (synthesis)rs10741657Associated with lower 25(OH)D levels and increased risk of deficiency mdpi.com
GCVitamin D Binding Protein (transport)rs4588, rs7041Affects binding affinity and circulating 25(OH)D concentrations frontiersin.org
CYP27B11α-hydroxylase (activation)rs10877012Associated with reduced serum 25(OH)D levels mdpi.com
CYP24A124-hydroxylase (catabolism)rs2296241Correlated with reduced serum Vitamin D levels in certain conditions mdpi.com
VDRVitamin D Receptor (cellular action)FokI (rs2228570)May modify the cellular response to 1,25(OH)₂D nih.govjssuni.edu.in

Epigenetics, which includes heritable changes in gene function without altering the DNA sequence, plays a crucial role in regulating the vitamin D system mdpi.com. The expression of genes encoding key metabolic enzymes is modulated by these mechanisms nih.govsemanticscholar.org.

DNA Methylation: This process typically occurs at CpG sites within gene promoter regions. Hypermethylation is often associated with gene silencing, while hypomethylation is linked to increased gene expression mdpi.com.

The methylation status of the CYP2R1 gene has been shown to regulate the effect of vitamin D intake, with lower methylation at a specific CpG site observed in individuals with sufficient vitamin D levels mdpi.com.

The promoter of the CYP24A1 gene can be epigenetically repressed. Studies in cancer cells have shown that DNA hypermethylation and repressive histone modifications at the CYP24A1 promoter can silence its expression aacrjournals.org.

Research on peripheral blood lymphocytes found that the average DNA methylation ratio in CYP27B1 was relatively low (11%), suggesting that other tissues might exhibit more dynamic epigenetic regulation of this gene nih.gov.

Histone Acetylation: This modification is generally associated with a more open chromatin structure, allowing for active transcription. The vitamin D receptor complex itself can recruit enzymes with histone acetylation activity to regulate target genes semanticscholar.org. Conversely, repressive histone modifications can contribute to the silencing of genes like CYP24A1 aacrjournals.org. This indicates a complex, bidirectional relationship where vitamin D influences the epigenome, and epigenetic mechanisms, in turn, regulate vitamin D metabolism mdpi.commdpi.com.

Analysis of Polymorphisms in Genes Encoding Hydroxylases and Binding Proteins

Nutritional and Environmental Modulators of this compound Precursor Synthesis

The synthesis of the precursors to this compound is critically dependent on both dietary intake and endogenous production stimulated by environmental cues. The two primary modulators are the availability of dietary cholecalciferol and the exposure to solar Ultraviolet B (UVB) radiation. These factors control the pool of cholecalciferol, which is the foundational substrate for the subsequent 25-hydroxylation step in the liver, leading to the formation of calcifediol (B1668214) (25-hydroxycholecalciferol), the major circulating form of vitamin D. wikipedia.orgnih.gov

The dietary intake of vitamin D, in the forms of cholecalciferol (vitamin D3) and ergocalciferol (B368823) (vitamin D2), provides an essential source of precursors. nih.govusp.br Cholecalciferol is naturally found in foods of animal origin, such as the flesh and oil of fatty fish, egg yolks, and beef liver, while ergocalciferol is derived from plant sources like mushrooms. nih.govresearchgate.net Additionally, many countries fortify foods such as milk, dairy products, and cereals with vitamin D. wikipedia.orgharvard.edu

Upon ingestion, these fat-soluble vitamins are absorbed in the small intestine and transported to the liver. usp.brvitamind-journal.it In the liver, the enzyme 25-hydroxylase (primarily CYP2R1) catalyzes the conversion of cholecalciferol to 25-hydroxycholecalciferol. arvojournals.orgnih.gov The availability of dietary cholecalciferol directly influences the substrate pool for this hydroxylation reaction. Consequently, higher dietary intake can lead to increased serum concentrations of 25-hydroxycholecalciferol, the direct precursor that would be utilized in further metabolic steps. mdpi.comnih.gov Research has demonstrated a clear dose-response relationship between supplemental cholecalciferol intake and the resulting serum levels of 25-hydroxycholecalciferol. mdpi.com

Table 1: Research Findings on Cholecalciferol Supplementation and Serum 25(OH)D Levels

Study Population Cholecalciferol Dose Duration Baseline 25(OH)D (mean) Post-Supplementation 25(OH)D (mean) Key Finding Reference(s)
Healthy Postmenopausal Women 20 µg (800 IU) / day 4 months 13.2 ng/mL 31.0 ng/mL Vitamin D3 supplementation leads to a slow but steady increase in serum 25(OH)D levels. nih.gov
Healthy Adults Single dose of 25,000 I.U. 72 hours 12.2 ng/mL 19.9 ng/mL A single moderate dose significantly increases 25(OH)D levels within a short timeframe. mdpi.com
Healthy Adults Single dose of 600,000 I.U. 72 hours 16.55 ng/mL 58.6 ng/mL A single large dose results in a rapid and substantial increase in circulating 25(OH)D levels, demonstrating a strong dose-dependent effect. mdpi.com
Postmenopausal Women >800 IU / day (with >1,200 mg calcium) 20 years Not specified Not specified Long-term higher intake from supplements was associated with a 33% lower risk of developing Type 2 Diabetes. harvard.edu

For most individuals, the primary source of cholecalciferol is its endogenous synthesis in the skin upon exposure to sunlight. wikipedia.orgoregonstate.edu Specifically, ultraviolet B (UVB) radiation with wavelengths between 290 and 315 nanometers penetrates the epidermis and photochemically converts 7-dehydrocholesterol (B119134) (provitamin D3) into previtamin D3. oregonstate.eduresearchgate.net This unstable compound then undergoes a heat-dependent isomerization over several hours to form stable cholecalciferol (vitamin D3). nih.govtandfonline.com

This newly synthesized cholecalciferol enters the circulation, where it is transported to the liver for the 25-hydroxylation step, forming 25-hydroxycholecalciferol. arvojournals.orgoregonstate.edu The amount of cholecalciferol produced is influenced by several factors, including the intensity of UVB radiation, which varies with latitude, season, time of day, and air pollution. researchgate.net Personal factors such as the amount of skin exposed, skin pigmentation (melanin acts as a natural sunscreen, reducing production), and age also play significant roles. harvard.edunih.gov

Studies have shown that exposure to UVB radiation, either from natural sunlight or artificial sources like sunbeds, effectively increases serum vitamin D levels. annualreviews.orgnih.gov A single exposure can elevate serum vitamin D, though the subsequent rise in 25-hydroxycholecalciferol is more tightly regulated, suggesting a metabolic control mechanism in the liver to prevent excessive production. annualreviews.org Nevertheless, regular, controlled UVB exposure is a potent modulator for maintaining adequate levels of the vitamin D precursor, 25-hydroxycholecalciferol. tandfonline.comnih.gov

Table 2: Research Findings on UVB Exposure and Serum 25(OH)D Production

Exposure Source Exposure Details Study Population / Model Key Finding Reference(s)
Artificial UVB Radiation Single exposure, 1 to 4-MED* Humans Raised serum vitamin D levels in a dose-dependent manner. The increase in serum 25(OH)D was smaller and less dose-dependent, suggesting metabolic control. annualreviews.org
Sunbeds (100W & 160W fluorescent lamps) Regular tanning sessions over 12 weeks Healthy volunteers Mean 25(OH)D levels increased by an average of 42 nmol/L. The change was dependent on baseline levels. nih.gov
Sunbeds (UVB) Exposure every second week Healthy volunteers Sufficient to maintain summer 25(OH)D concentrations during the winter. tandfonline.com
Solar Radiation (UVB) General sun exposure General Population The primary natural source of vitamin D. Production is maximized at exposure levels that do not cause sunburn. researchgate.netnih.gov

\MED: Minimal Erythemal Dose*

Advanced Research Methodologies for 25 Dehydrocholecalciferol Studies

Analytical Techniques for Precise Quantification in Complex Biological Matrices

The accurate measurement of 25-dehydrocholecalciferol and other vitamin D metabolites in biological matrices such as serum, plasma, and tissues presents a significant analytical challenge. amegroups.org These compounds are often present at very low concentrations and exist alongside a multitude of structurally similar molecules. amegroups.orgsigmaaldrich.com Consequently, highly selective and sensitive methods are required to ensure reliable quantification.

Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of vitamin D metabolites due to its superior specificity and sensitivity compared to other methods like immunoassays. amegroups.orgsigmaaldrich.comnih.gov This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. sigmaaldrich.com

A typical LC-MS/MS protocol for this compound involves several key steps:

Sample Preparation: This initial step is critical for removing interfering substances from the biological matrix. amegroups.org Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comd-nb.info Supported liquid extraction (SLE) is another effective method used to prepare samples in a high-throughput format. bham.ac.uk

Derivatization: To enhance the ionization efficiency and chromatographic behavior of vitamin D metabolites, a derivatization step is often employed. amegroups.org Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD), are frequently used to react with the s-cis-diene structure of these compounds, thereby increasing their sensitivity in mass spectrometric detection. amegroups.orgnih.gov Derivatization can also help to resolve isomeric forms. acs.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other vitamin D metabolites and endogenous interferences. amegroups.org Reversed-phase columns, such as C18, are commonly used, often with a mobile phase consisting of a gradient of an aqueous solvent and an organic solvent like methanol (B129727) or acetonitrile. sigmaaldrich.comunl.edunih.gov

Mass Spectrometric Detection: The separated analyte is then introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for vitamin D analysis. amegroups.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its isotopically labeled internal standard. bham.ac.ukrsc.org

The table below summarizes key parameters of representative LC-MS/MS methods for vitamin D metabolite analysis.

ParameterMethod 1Method 2Method 3
Sample Type SerumPlasmaAdipose Tissue
Extraction Supported Liquid ExtractionProtein Precipitation & LLESolid Phase Extraction
Derivatization DAPTADPTADAmplifex
Chromatography UHPLC-C18HPLC-C18LC-HRMS/MS
Detection ESI-MS/MS (MRM)ESI-MS/MS (MRM)ESI-HRMS/MS
LLOQ for 25(OH)D3 0.091 ng/mL nih.gov1 ng/mL sigmaaldrich.com0.19 ng/mL mdpi.com

Development and Rigorous Validation of Research-Grade Immunoassays for this compound

While LC-MS/MS is the reference method, immunoassays are widely used in clinical and research settings for their high-throughput capabilities. nih.govd-nb.info However, the development and validation of immunoassays for specific vitamin D metabolites like this compound require careful consideration of antibody specificity and potential cross-reactivity. d-nb.info

The development of a research-grade immunoassay for this compound would involve:

Antigen Synthesis: A hapten molecule that mimics the structure of this compound would be synthesized and conjugated to a carrier protein to elicit an immune response.

Antibody Production: Monoclonal or polyclonal antibodies specific to this compound would be generated in an animal model.

Assay Development: A competitive binding format, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA), would be developed. frontiersin.org

Rigorous Validation: The assay must be thoroughly validated for its analytical performance, including:

Accuracy: Comparison against a reference method like LC-MS/MS. nih.gov

Precision: Intra- and inter-assay coefficients of variation (CVs). nih.gov

Sensitivity: The lower limit of quantification (LLOQ).

Specificity: Assessment of cross-reactivity with other vitamin D metabolites, such as 25-hydroxycholecalciferol, 24,25-dihydroxycholecalciferol, and their epimers. nih.govd-nb.info

A significant challenge for immunoassays is the potential for cross-reactivity with other structurally related vitamin D metabolites, which can lead to inaccurate results. nih.govportlandpress.com For instance, some immunoassays for 25-hydroxyvitamin D have shown considerable cross-reactivity with 24,25-dihydroxyvitamin D3. nih.gov Therefore, the development of a highly specific antibody is paramount for a reliable research-grade immunoassay for this compound.

Advanced Chromatographic Separations and Detection Strategies for Vitamin D Metabolites

The complexity of the vitamin D metabolome, which includes numerous isomers and isobars, necessitates advanced chromatographic separation techniques. nih.gov For example, the C-3 epimers of vitamin D metabolites are a significant analytical challenge as they often co-elute with the primary metabolites in conventional HPLC methods. nih.gov

Advanced strategies to improve the separation and detection of vitamin D metabolites include:

Two-Dimensional Liquid Chromatography (2D-LC): This technique enhances peak capacity and resolution by using two different chromatographic columns with orthogonal separation mechanisms.

Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to LC and has been successfully applied to the separation of vitamin D isomers. mdpi.com Fluoro-phenyl columns have shown particular promise in SFC for resolving PTAD-derivatized vitamin D isomers. mdpi.com

Pentafluorophenyl (PFP) Columns: These columns provide alternative selectivity to traditional C18 columns and have been shown to be effective in separating vitamin D metabolites and their isomers. acs.orgbiorxiv.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements than standard tandem mass spectrometry, which can aid in the identification and differentiation of co-eluting compounds with the same nominal mass. mdpi.com

The table below highlights the application of advanced chromatographic techniques in vitamin D analysis.

TechniqueColumnKey AdvantageReference
HPLCLuna C18 (250 mm)Near baseline resolution of PTAD-derivatized 25OHD3 and its C-3 epimer. nih.gov nih.gov
UHPLCPFPSeparation of structural isomers of vitamin D. biorxiv.org biorxiv.org
SFCFluoro-phenylSuccessful separation of vitamin D isomers. mdpi.com mdpi.com

Isotopic Labeling and Metabolic Tracer Studies

Isotopic labeling is a powerful tool for studying the metabolism and kinetics of endogenous compounds like this compound. By introducing a stable or radioactive isotope into the molecule, researchers can trace its fate within a biological system. nih.gov

Synthesis and Application of Deuterated and Radiocarbon-Labeled this compound

The synthesis of isotopically labeled this compound is a crucial first step for tracer studies. Deuterated (labeled with deuterium (B1214612), ²H) and radiocarbon-labeled (labeled with carbon-14, ¹⁴C) analogs are commonly used.

Synthesis: The synthesis of deuterated vitamin D metabolites often involves the use of deuterated starting materials or reagents. nih.gov For example, deuterium-labeled A-ring synthons can be used to introduce deuterium atoms into the vitamin D molecule. nih.gov The synthesis of radiolabeled compounds follows similar principles, using precursors containing ¹⁴C.

Application as Internal Standards: Deuterated analogs of this compound are ideal internal standards for LC-MS/MS quantification. nih.gov They have nearly identical chemical and physical properties to the unlabeled analyte, but their different mass allows for their distinct detection by the mass spectrometer. This corrects for any analyte loss during sample preparation and for variations in ionization efficiency. nih.govnih.gov

Application in Tracer Studies: Both deuterated and radiolabeled this compound can be administered to in vivo or in vitro models to trace its metabolic conversion to other vitamin D metabolites. nih.govosti.gov

Kinetic and Metabolic Flux Analysis Using Isotopic Tracers in Biological Systems

Isotopic tracer studies allow for the determination of key kinetic parameters and the analysis of metabolic flux through the vitamin D pathway.

Kinetic Analysis: By measuring the appearance and disappearance of the labeled tracer and its metabolites over time, researchers can determine important kinetic parameters such as the metabolic clearance rate (MCR), production rate (PR), and half-life of this compound. osti.govacs.org It is important to note that isotopic substitution can sometimes alter the biochemical properties and metabolism of the molecule. osti.gov

Metabolic Flux Analysis: This powerful technique uses isotopic tracers to quantify the rates of metabolic reactions in a biological system at steady state. By administering labeled this compound and measuring the isotopic enrichment in its downstream metabolites, it is possible to determine the flux through different branches of the vitamin D metabolic pathway. plos.org This can provide insights into how various physiological or pathological conditions affect the metabolism of this compound.

In Vitro Model Systems for Investigating this compound Biology

In vitro models are indispensable tools for dissecting the molecular and cellular mechanisms underlying the metabolism and function of this compound. These systems, ranging from primary cell cultures to complex three-dimensional organoids, allow for controlled experimental conditions to investigate specific aspects of its biological pathways.

Utilization of Primary Cell Cultures and Immortalized Cell Lines for Metabolic Research

Primary cell cultures, derived directly from tissues, and immortalized cell lines, which can proliferate indefinitely, are foundational to studying the metabolism of this compound. mdpi.com These models have been instrumental in identifying the enzymes involved in its metabolic conversion and understanding the regulation of these pathways.

For instance, studies using primary cultures of human keratinocytes have been crucial in demonstrating the local synthesis of vitamin D metabolites. researchgate.net Similarly, immortalized cell lines such as the human osteosarcoma cell line MG-63 and the human embryonic kidney cell line HEK-293 are frequently used to investigate the enzymatic processes of hydroxylation. nih.govpnas.org The mouse multipotent mesenchymal cell line C3H 10T1/2 serves as a model to understand the effects of vitamin D metabolites on cell proliferation and differentiation. nih.gov Lymphoma cell lines, like SU-DHL4 and SU-DUL5, have been used to evaluate the antiproliferative effects of vitamin D compounds. nih.gov

Research using these cell lines has shown that the biological activity of this compound is dependent on its conversion to the active hormone, 1α,25-dihydroxycholecalciferol. researchgate.net Cell culture systems also facilitate the study of factors that regulate the expression and activity of key metabolic enzymes like CYP2R1 and CYP27B1. nih.gov For example, studies in various cancer cell lines have revealed altered expression of these enzymes, suggesting a role for vitamin D metabolism in carcinogenesis. nih.gov Furthermore, primary human white adipose stromal cells have been utilized to study the uptake and metabolism of different forms of vitamin D, including its storage and potential mobilization from adipose tissue. mdpi.com

Table 1: Examples of Cell Lines Used in this compound Research

Cell Line Cell Type Species Research Application
MG-63 Osteosarcoma Human Studying osteogenic activity and gene expression. nih.gov
HeLa Cervical Cancer Human Reporter assays for vitamin D function. nih.gov
HEK-293 Embryonic Kidney Human Heterologous expression of vitamin D metabolizing enzymes. pnas.org
C3H 10T1/2 Multipotent Mesenchymal Mouse Investigating effects on cell proliferation and differentiation. nih.gov
SU-DHL4 B-cell Lymphoma Human Evaluating antiproliferative and differentiation effects. nih.gov
SU-DUL5 B-cell Lymphoma Human Evaluating antiproliferative and differentiation effects. nih.gov
IPEC-J2 Intestinal Epithelial Porcine Comparing 2D and 3D culture models for vitamin D effects. nih.gov
Primary Human Keratinocytes Keratinocytes Human Studying local synthesis of vitamin D metabolites. researchgate.net
Primary Human Adipocytes Adipocytes Human Investigating vitamin D uptake, storage, and metabolism. mdpi.com

Application of Organoid and Three-Dimensional (3D) Culture Models for Tissue-Specific Metabolism

While 2D cell cultures are valuable, they lack the complex cell-cell and cell-matrix interactions of native tissues. Organoid and 3D culture models have emerged as more physiologically relevant systems for studying tissue-specific metabolism of vitamin D and its precursors like this compound. researchgate.netnih.gov

Human kidney organoids, for example, have been shown to take up and metabolize 25-hydroxyvitamin D3, demonstrating the presence of a functional vitamin D endocrine system that mimics the in vivo kidney. researchgate.net Similarly, patient-derived colon organoids have been instrumental in revealing the role of vitamin D in regulating intestinal stem cell functions and its potential implications for colorectal cancer. nih.govoup.com Hepatic organoids derived from embryonic stem cells are being used to model liver development and have helped elucidate the role of vitamin D in this process. researchgate.net

Three-dimensional cultures of osteoblasts have demonstrated that the interaction between 1α,25-dihydroxyvitamin D3 and bone morphogenetic protein-2 (BMP2) enhances mineralization, a process that can be studied in detail using these models. nih.gov Furthermore, comparing 2D and 3D cultures of the intestinal porcine epithelial cell line IPEC-J2 has shown that the effects of 1,25-dihydroxyvitamin D3 can be dependent on the culture model, highlighting the importance of these advanced systems. nih.gov

Gene Editing Technologies (e.g., CRISPR/Cas9) in Cellular Models to Dissect this compound Pathways

The advent of gene-editing technologies, particularly CRISPR/Cas9, has revolutionized the study of gene function. frontiersin.orgmdpi.com In the context of this compound research, CRISPR/Cas9 allows for the precise knockout or modification of genes encoding key enzymes and receptors in the vitamin D metabolic pathway within cellular models. synthego.com

This technology can be used to create cell lines with specific gene deletions to confirm the role of enzymes like CYP27B1 and CYP24A1 in the activation and catabolism of vitamin D metabolites. criver.com For example, knocking out the vitamin D receptor (VDR) in colon organoids has been used to confirm that the effects of 1,25-dihydroxyvitamin D3 on intestinal epithelial cells are VDR-dependent. oup.com These targeted genetic modifications provide definitive evidence for the function of specific proteins in the this compound pathway, moving beyond correlational studies to establish causality.

In Vivo Animal Models for Physiological Investigations of this compound

In vivo animal models are critical for understanding the physiological roles of this compound and its metabolites in a whole-organism context, allowing for the study of complex interactions between different organs and systems.

Development and Characterization of Genetically Modified Animal Models (e.g., knockouts, transgenics of key enzymes)

Genetically modified mouse and rat models have provided profound insights into vitamin D biology. annualreviews.orgnih.gov The creation of knockout mice lacking key enzymes in the vitamin D metabolic pathway has been particularly informative.

For example, Cyp2r1 knockout mice exhibit a significant reduction in serum 25-hydroxyvitamin D3 levels, confirming CYP2R1 as a major, though not exclusive, 25-hydroxylase. pnas.orgmdpi.com Cyp27b1 knockout mice, which lack the 1α-hydroxylase enzyme, serve as an animal model for vitamin D-dependent rickets type 1A and have been crucial for studying the consequences of impaired 1,25-dihydroxyvitamin D3 synthesis. wiley.comoup.com Conversely, Cyp24a1 knockout mice, which cannot degrade 1,25-dihydroxyvitamin D3, develop hypercalcemia, highlighting the importance of this enzyme in maintaining mineral homeostasis. wiley.complos.org

Transgenic models have also been valuable. Mice carrying a human osteocalcin (B1147995) promoter-luciferase reporter gene have been used to non-invasively monitor the osteogenic activity of vitamin D compounds in real-time. nih.gov Furthermore, genetically modified rats with a mutant vitamin D receptor have been developed to study hereditary vitamin D-dependent rickets and to evaluate the biological activities of different vitamin D analogs. nih.govd-nb.info These models allow for the detailed investigation of the physiological consequences of altered this compound metabolism and action. researchgate.net

Table 2: Examples of Genetically Modified Animal Models in Vitamin D Research

Model Genetic Modification Key Phenotype/Application
Cyp2r1 Knockout Mouse Deletion of the Cyp2r1 gene >50% reduction in serum 25(OH)D3, confirming its role as a major 25-hydroxylase. pnas.orgmdpi.com
Cyp27b1 Knockout Mouse Deletion of the Cyp27b1 gene Model for vitamin D-dependent rickets type 1A; impaired 1,25(OH)2D3 synthesis. wiley.comoup.com
Cyp24a1 Knockout Mouse Deletion of the Cyp24a1 gene Hypercalcemia due to impaired catabolism of 1,25(OH)2D3. wiley.complos.org
VDR Knockout Mouse Deletion of the Vitamin D Receptor gene Rickets, hyperparathyroidism, alopecia; used to study ligand-dependent and -independent VDR functions. researchgate.net
Osteocalcin-Luciferase Transgenic Mouse Human osteocalcin promoter driving luciferase In vivo monitoring of osteogenic activity of vitamin D compounds. nih.gov
VDR (R270L) Mutant Rat Point mutation in the Vitamin D Receptor Model for hereditary vitamin D-dependent rickets type II; evaluation of VDR ligand activity. nih.govd-nb.info

Diet-Induced Models for Studying Nutritional Aspects of this compound Homeostasis

In addition to genetic manipulation, dietary models are essential for investigating how nutritional factors influence this compound homeostasis. These models typically involve feeding animals diets with varying levels of vitamin D, calcium, and phosphorus.

Vitamin D-deficient diets have long been used to induce rickets in rats, providing a fundamental model to test the biological activity of vitamin D compounds, including this compound and its analogs. researchgate.net More recently, diet-induced obesity models in mice have been used to study the link between vitamin D status and metabolic diseases. nih.gov For instance, supplementing a high-fat diet with vitamin D3 has been shown to limit weight gain and improve glucose homeostasis in mice. nih.gov

Researchers have also developed mouse models that mimic human-relevant levels of vitamin D insufficiency or hypersufficiency by altering the amount of cholecalciferol in the diet. hapres.com These models are valuable for studying the impact of vitamin D status on age-related conditions like frailty. hapres.com Furthermore, studies investigating the effects of dietary phosphate (B84403) on the expression of vitamin D metabolizing enzymes have utilized diet-induced models to understand the complex regulation of vitamin D metabolism by nutritional signals. plos.org

Surgical and Pharmacological Models for Organ-Specific Metabolic Research

To elucidate the specific roles of various organs in the metabolic activation and catabolism of this compound, researchers employ advanced surgical and pharmacological models. These methodologies are crucial for isolating and understanding the contribution of individual organs, such as the liver and kidneys, and for identifying the specific enzymatic pathways involved in its biotransformation.

Surgical Models: Isolating Organ-Specific Metabolism

Surgical ablation of specific organs in animal models is a fundamental technique for determining the anatomical sites of metabolic conversions. Hepatectomy (removal of the liver) and nephrectomy (removal of the kidneys) are classic procedures used to study vitamin D metabolism.

Hepatectomy: The liver is the primary site for the 25-hydroxylation of cholecalciferol. mdpi.com Studies involving hepatectomy in rats have demonstrated a drastic disruption of vitamin D3 metabolism, leading to prolonged high plasma levels of the parent compound and a significant reduction in the formation of 25-hydroxyvitamin D3. nih.govresearchgate.net This model is foundational for investigating the initial hydroxylation steps of vitamin D analogues. Applying this model to this compound would help confirm whether the liver is the principal site for its conversion to hydroxylated metabolites.

Nephrectomy: The kidneys are the main site for the 1α-hydroxylation of 25-hydroxycholecalciferol to the hormonally active form, 1α,25-dihydroxycholecalciferol. mdpi.com However, research in anephric (kidney-less) patients and animal models has shown that low levels of 1α,25-dihydroxycholecalciferol can still be detected, indicating that extrarenal 1α-hydroxylation occurs. nih.gov Studies in anephric, vitamin D-deficient rats have been used to analyze the formation of 1,25-dihydroxy forms of vitamin D compounds. researchgate.net Given that this compound is converted in vivo to 1α,25-dihydroxycholecalciferol, a nephrectomy model is essential to determine the extent to which the kidneys are responsible for this critical activation step. researchgate.net

The table below summarizes the principles of using surgical models and the expected findings based on established vitamin D metabolic pathways.

Surgical Model Primary Metabolic Step Investigated Rationale & Expected Outcome Key Findings in Vitamin D Research
Hepatectomy (Liver Removal) 25-hydroxylationTo determine the liver's role in the first hydroxylation step. Expectation: A significant decrease in circulating 25-hydroxylated metabolites.Hepatectomy in rats drastically reduces the conversion of Vitamin D3 to 25-hydroxyvitamin D3, confirming the liver as the major site for this reaction. nih.govresearchgate.net
Nephrectomy (Kidney Removal) 1α-hydroxylationTo determine the kidney's role in producing the 1α-hydroxylated active form. Expectation: A major reduction, but not necessarily complete elimination, of 1α,25-dihydroxy metabolites.Studies in anephric patients show detectable, albeit low, levels of 1α,25(OH)₂D, confirming extrarenal sites of 1α-hydroxylation. nih.gov

Pharmacological Models: Probing Enzymatic Pathways

Pharmacological models utilize specific enzyme inhibitors to block metabolic steps, thereby revealing the function of particular enzymes in the biotransformation of a compound. This approach is highly valuable for studying the metabolism of this compound.

Inhibition of 25-Hydroxylase: this compound itself was originally conceived as a potential inhibitor of cholecalciferol 25-hydroxylase, the enzyme responsible for converting cholecalciferol to 25-hydroxycholecalciferol. researchgate.net In vivo studies in rats confirmed that this compound markedly diminishes the conversion of cholecalciferol into its 25-hydroxylated form. researchgate.netresearchgate.net This demonstrates a competitive interaction at the active site of the 25-hydroxylase enzyme. Similarly, the related compound 24-dehydrocholecalciferol has been shown to be a potent competitive inhibitor of rat liver microsomal vitamin D-25-hydroxylase. nih.gov

Inhibition of Hydroxylation Pathways: Other inhibitors are used to probe different steps of the metabolic cascade. Ketoconazole, a well-known cytochrome P450 enzyme inhibitor, has been used to block the hydroxylation of vitamin D3, demonstrating its utility in studying the enzymatic nature of these conversions. nih.gov Such inhibitors could be used to investigate whether the subsequent hydroxylations of this compound are also mediated by P450 enzymes.

The following table presents research findings on the inhibitory potential of this compound on vitamin D metabolism.

Compound Administered Test Compound Effect on Cholecalciferol Metabolism Biological Activity Reference
Cholecalciferol + VehicleNoneNormal conversion to 25-hydroxycholecalciferolStandard physiological response researchgate.net
Cholecalciferol + this compoundThis compoundMarkedly diminishes the conversion of cholecalciferol to 25-hydroxycholecalciferolDoes not antagonize vitamin D action; possesses its own biological activity at higher doses. researchgate.netresearchgate.net researchgate.net

These surgical and pharmacological research models are indispensable for dissecting the complex, organ-specific metabolic journey of this compound from a pro-vitamin D compound to its potentially active forms.

Emerging Research Frontiers and Future Directions for 25 Dehydrocholecalciferol

Application of Omics Technologies in 25-Dehydrocholecalciferol Research

The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study the intricate molecular mechanisms underlying biological processes. These powerful tools are now being applied to unravel the complexities of vitamin D metabolism, including the specific pathways involving this compound.

Genomics and Transcriptomics Approaches to Vitamin D Metabolism Pathways

Genomic and transcriptomic studies are providing unprecedented insights into the genes and regulatory networks that govern the conversion of vitamin D precursors into their active forms. While direct genomic studies on this compound are still emerging, research into the broader vitamin D metabolic pathway offers valuable context.

Key genes involved in vitamin D metabolism include those encoding for hydroxylating enzymes and the vitamin D receptor (VDR). For instance, the CYP2R1 gene, located on chromosome 11, codes for the primary 25-hydroxylase that converts cholecalciferol to 25-hydroxyvitamin D. mdpi.com Genetic variations, or single nucleotide polymorphisms (SNPs), within CYP2R1 have been associated with differing levels of 25-hydroxyvitamin D. mdpi.com Similarly, the CYP27B1 gene is responsible for the subsequent hydroxylation to the active form, 1,25-dihydroxyvitamin D, and mutations in this gene can lead to vitamin D-dependent rickets. mdpi.com The catabolism of vitamin D metabolites is primarily handled by the enzyme encoded by the CYP24A1 gene. mdpi.commdpi.com

Transcriptomics, the study of the complete set of RNA transcripts, allows researchers to investigate how vitamin D metabolites regulate gene expression. Studies have shown that 1,25-dihydroxyvitamin D3 can modulate the expression of hundreds of genes by binding to the VDR, which then acts as a transcription factor. nih.gov This regulation affects a wide array of physiological functions, from calcium homeostasis to immune responses. nih.gov While high concentrations of 25-hydroxyvitamin D3 have been shown to influence the transcriptome of peripheral blood mononuclear cells, the specific transcriptomic signature of this compound remains an area for future investigation. nih.gov

Table 1: Key Genes in Vitamin D Metabolism

GeneEncoded ProteinFunction in Vitamin D Metabolism
CYP2R1Vitamin D 25-hydroxylaseConverts cholecalciferol to 25-hydroxyvitamin D mdpi.commedlineplus.gov
CYP27B11-alpha-hydroxylaseConverts 25-hydroxyvitamin D to 1,25-dihydroxyvitamin D mdpi.comnih.gov
CYP24A124-hydroxylaseCatabolizes 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D mdpi.commdpi.com
VDRVitamin D ReceptorBinds to 1,25-dihydroxyvitamin D to regulate gene expression nih.govfrontiersin.org
GCVitamin D Binding Protein (VDBP)Transports vitamin D and its metabolites in the bloodstream mdpi.com

Proteomics Profiling of Enzymes and Binding Proteins Involved in this compound Metabolism

Proteomics, the large-scale study of proteins, is crucial for understanding the functional output of the genome. In the context of this compound, proteomics can identify and quantify the enzymes responsible for its synthesis and degradation, as well as the proteins that bind to it and mediate its effects.

The key enzymes in the vitamin D pathway, such as CYP2R1, CYP27B1, and CYP24A1, are central to proteomic analyses. mdpi.com Additionally, the Vitamin D Binding Protein (VDBP), a carrier protein produced by the liver, plays a vital role in the transport and bioavailability of vitamin D metabolites. frontiersin.org VDBP binds to various forms of vitamin D, including 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D, with high affinity, thereby creating a circulating reservoir and protecting them from rapid degradation. frontiersin.orgnih.gov Competitive protein binding assays have been developed to quantify different vitamin D metabolites, including 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D, by utilizing the binding properties of proteins like VDBP or the VDR. d-nb.info

Future proteomic studies will likely focus on characterizing the specific protein interactions of this compound and identifying any unique binding partners or enzymatic substrates that differentiate its metabolism from other vitamin D analogues.

Metabolomics Analysis of this compound and its Downstream Derivatives

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. This approach is particularly well-suited for studying the vitamin D metabolome, which includes a diverse array of precursors, active forms, and catabolic products. nih.gov

Advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have enabled the detection and quantification of numerous vitamin D metabolites in human serum. nih.gov While the biological activity of this compound is attributed to its in vivo conversion to the natural hormone 1α,25-dihydroxycholecalciferol, detailed metabolomic profiling can elucidate the precise downstream derivatives of this conversion. researchgate.net

The vitamin D metabolome is complex, with various hydroxylation and epimerization reactions leading to a wide range of compounds. mdpi.comnih.gov For example, 25-hydroxyvitamin D can be converted to 24,25-dihydroxyvitamin D3 or 3-epi-25-hydroxyvitamin D3. nih.gov Understanding the full spectrum of metabolites derived from this compound will be critical to fully appreciating its biological role.

Interplay with Other Endocrine Systems and Intercellular Signaling Pathways

The actions of vitamin D are not isolated; they are intricately connected with other hormonal systems and cellular signaling networks. Investigating the crosstalk between this compound and these pathways is a key area of emerging research.

Crosstalk between this compound Metabolism and Steroid Hormone Pathways

Vitamin D itself is considered a steroid hormone, and its metabolic and signaling pathways share similarities with other steroid hormones. f1000research.comfrontierspartnerships.org The hormonally active form, 1,25-dihydroxyvitamin D3, has been shown to regulate the gene expression and activity of several steroidogenic enzymes. f1000research.com For instance, it can influence the production of estrogens and androgens in a cell-specific manner. f1000research.com

The vitamin D receptor (VDR) belongs to the nuclear receptor superfamily, which also includes receptors for steroid hormones like estrogen, androgens, and glucocorticoids. diva-portal.org There is evidence of crosstalk between these receptors at the genomic level, suggesting a coordinated regulation of gene expression. diva-portal.org This interplay is significant in the context of hormone-dependent cancers, such as breast and prostate cancer. f1000research.comdiva-portal.org Given that this compound is a precursor to the active form of vitamin D, its metabolism is inherently linked to these steroid hormone signaling networks.

Table 2: Examples of Crosstalk between Vitamin D and Steroid Hormone Pathways

Interacting HormoneEffect of 1,25-dihydroxyvitamin D3Tissue/Cell TypeReference
EstrogenDecreased aromatase gene expression and estradiol (B170435) productionBreast cancer cells f1000research.com
AndrogenIncreased androgen productionBreast cancer cells f1000research.com
AndrogenDecreased dihydrotestosterone (B1667394) productionAdrenocortical cells f1000research.com

Integration of this compound Signaling with Broader Metabolic Regulatory Networks

The influence of vitamin D extends beyond steroid hormone pathways to encompass broader metabolic regulatory networks. The VDR is expressed in numerous tissues involved in metabolism, including adipocytes and pancreatic β-cells. nih.gov Active vitamin D metabolites can promote lipogenesis and insulin (B600854) secretion, and vitamin D deficiency has been associated with insulin resistance. nih.gov

Furthermore, vitamin D signaling is integrated with pathways regulated by factors such as parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), which are crucial for mineral homeostasis. nih.gov The production of 1,25-dihydroxyvitamin D3 is stimulated by PTH and inhibited by FGF23. nih.govnih.gov In turn, 1,25-dihydroxyvitamin D3 regulates its own production by inhibiting PTH and stimulating FGF23. nih.gov

Advances in Structural Biology of this compound-Related Proteins

Understanding the three-dimensional architecture of proteins that metabolize and transport vitamin D compounds is fundamental to elucidating their precise biological roles. While direct structural data for this compound in complex with these proteins are limited, a wealth of information from studies on other vitamin D metabolites provides a strong foundation for inferring its interactions and behavior.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of Hydroxylases and DBP

High-resolution structural techniques have been pivotal in visualizing the molecular machinery of vitamin D metabolism and transport. X-ray crystallography has successfully resolved the structures of key proteins, including the vitamin D binding protein (DBP) and several cytochrome P450 hydroxylases responsible for vitamin D activation and catabolism. rcsb.orgnih.govnih.gov

Crystal structures of human DBP, for instance, reveal a deep, hydrophobic binding cleft that accommodates various vitamin D metabolites. rcsb.orgresearchgate.net A key structure of DBP complexed with 25-hydroxyvitamin D3 (25(OH)D3) shows that the ligand is buried within the N-terminal domain, stabilized by specific hydrogen bonds and extensive hydrophobic contacts. rcsb.org This structural framework explains the high affinity of DBP for major vitamin D metabolites. frontiersin.org Although a structure containing this compound has not been determined, its structural similarity to other metabolites allows for well-founded predictions about its binding mode within this pocket. The primary structural difference, the double bond at the C25 position, would influence the conformation and flexibility of the side chain but is unlikely to prevent its entry into the established binding site.

Cryo-electron microscopy (cryo-EM) has become a vital tool for studying large, dynamic protein complexes, including those involving the Vitamin D Receptor (VDR). frontiersin.orgnih.gov Studies on the full-length VDR heterodimerized with the Retinoid X Receptor (RXR) on its DNA response element have provided models of the entire transcriptional complex. nih.gov These low-resolution models offer a holistic view of how vitamin D signaling is initiated at the genetic level. frontiersin.org Future cryo-EM studies could capture hydroxylase enzymes in their native membrane environment, potentially providing a more dynamic picture of their interaction with substrates like this compound.

Table 1: Key Structural Studies of Vitamin D-Related Proteins
ProteinTechniquePDB IDLigandKey FindingReference
Human Vitamin D Binding Protein (DBP)X-ray Crystallography1J7825-Hydroxyvitamin D3Revealed the vitamin D binding site in a deep hydrophobic cleft in the N-terminal domain. rcsb.org
Human DBP-Actin ComplexX-ray Crystallography1KXPActinShowed how DBP enfolds actin, providing the structural basis for its actin-scavenging function. nih.gov
Human CYP2R1X-ray Crystallography3c6gVitamin D3Provided the first crystal structure of a key vitamin D hydroxylase, detailing the substrate binding pocket. nih.gov
Human VDR/RXR ComplexCryo-Electron MicroscopyN/ADNAGenerated a 3D model of the full transcriptional complex on a vitamin D response element. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Ligand-Protein Interactions

Where experimental structures are lacking, computational approaches such as homology modeling and molecular dynamics (MD) simulations serve as powerful predictive tools. These methods are particularly useful for investigating the interaction of this compound with its partner proteins.

Homology models for enzymes like CYP27A1 have been constructed based on the crystal structures of related cytochrome P450s. researchgate.net These models, while predictive, offer initial hypotheses about the shape of the active site and the residues critical for substrate binding. They can be used for molecular docking studies to predict how this compound might orient itself within the catalytic site.

Molecular dynamics simulations take these static models and simulate their movement over time, providing a view of the dynamic interplay between the ligand and the protein. nih.gov For instance, MD simulations can be used to compare the binding stability of this compound versus vitamin D3 within the active site of CYP2R1 or the binding pocket of DBP. Such simulations can calculate binding energies and identify key amino acid residues that form stable interactions with the ligand. nih.gov These studies could reveal, for example, whether the rigid C25-C26 double bond in this compound leads to a more or less stable interaction compared to the flexible side chain of vitamin D3, offering a molecular explanation for observed differences in binding affinity or metabolic efficiency.

Table 2: Application of Computational Modeling in Vitamin D Research
Protein TargetComputational MethodSubject of StudyPotential Insight for this compoundReference
CYP27A1Homology ModelingPrediction of active site structure.Provides a structural template for docking this compound to predict its binding orientation. researchgate.net
CYP24A1 and VDRMolecular Dynamics SimulationInteraction with dual-function vitamin D analogues.Can be adapted to model the stability and dynamics of this compound in the active sites of hydroxylases. nih.gov
Vitamin D Binding Protein (DBP)Molecular DockingBinding of various ligands.Predicts the binding pose and estimates the affinity of this compound within the transport protein. researchgate.net

Unraveling Novel Regulatory Mechanisms and Undiscovered Metabolic Branches

While the canonical pathway of vitamin D metabolism is well-established, emerging research frontiers are focused on identifying alternative metabolic routes and new layers of regulation that govern the availability and activity of vitamin D compounds, including this compound.

Identification of Non-Canonical this compound Metabolic Pathways

The classical metabolic pathway involves the conversion of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3) and subsequently to the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). mdpi.com However, there is growing evidence for alternative, or "non-canonical," pathways. nih.gov One such pathway is initiated by the enzyme CYP11A1, which can hydroxylate vitamin D3 at different positions to produce a variety of metabolites distinct from 25(OH)D3. grantome.commdpi.com These novel hydroxyderivatives have shown biological activity, often independent of the VDR. mdpi.comnih.gov

Given that this compound is a precursor to 25(OH)D3 in a pathway parallel to the main vitamin D3 route, it is plausible that it too could be a substrate for these non-canonical enzymes. The C25-C26 double bond presents a unique chemical feature that could be targeted by other enzymatic reactions, such as epoxidation or alternative hydroxylations, leading to novel metabolites with as-yet-unknown functions. The discovery and characterization of these potential metabolites rely on advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which can separate and identify the dozens of different vitamin D-related molecules in biological samples. europa.eusci-hub.seresearchgate.net The development of more comprehensive LC-MS/MS methods is crucial for exploring the full "vitamin D metabolome" and identifying these undiscovered branches. europa.eusci-hub.se

Q & A

Basic Research Questions

Q. What is the structural relationship between 25-Dehydrocholecalciferol and cholecalciferol (vitamin D3), and how does this influence its metabolic pathway?

  • Methodological Answer : this compound is a side-chain analogue of cholecalciferol with a double bond at C-25, altering its hydroxylation potential. Structural analysis via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms its differentiation from cholecalciferol (C27H44O vs. C27H42O) . This modification inhibits 25-hydroxylation by hepatic enzymes, redirecting metabolism toward alternative pathways (e.g., 1α-hydroxylation in the kidney) .

Q. How can researchers synthesize this compound for in vitro studies, and what purity standards are critical?

  • Methodological Answer : Synthesis involves photochemical isomerization of 7-dehydrocholesterol derivatives, followed by HPLC purification. Purity (>95%) must be verified via UV absorption at 265 nm (characteristic of conjugated triene systems) and thin-layer chromatography (TLC) against known standards. Contaminants like 24-dehydrocholecalciferol must be excluded due to overlapping biological activity .

Q. What is the baseline biological activity of this compound in vitamin D-deficient models, and how does it compare to cholecalciferol?

  • Methodological Answer : In vitamin D-deficient rats, this compound stimulates intestinal calcium transport and bone resorption at doses 100–1,000× higher than cholecalciferol (5–50 μg vs. 0.05 μg). Activity assays require paired measurements of serum calcium, phosphorus, and 1,25-dihydroxyvitamin D3 levels to distinguish direct effects from metabolic conversion .

Advanced Research Questions

Q. How should researchers design in vivo studies to differentiate between this compound’s direct activity and its conversion to 1,25-dihydroxyvitamin D3?

  • Methodological Answer : Use isotopic labeling (e.g., <sup>3</sup>H or <sup>14</sup>C) to track metabolite formation. Pair this with knockout models lacking 1α-hydroxylase (CYP27B1) to isolate direct effects. Control groups must receive equimolar doses of cholecalciferol and 1,25-dihydroxyvitamin D3 to normalize systemic calcium homeostasis .

Q. What experimental strategies resolve contradictions in this compound’s dual role as a 25-hydroxylase inhibitor and active vitamin D analogue?

  • Methodological Answer : Dose-response studies in hepatocyte cultures (to assess 25-hydroxylase inhibition) and renal tubule assays (to measure 1α-hydroxylation) are critical. Use enzyme kinetics (Km and Vmax) to quantify competitive inhibition versus metabolic activation. Contradictions arise at high doses (>50 μg), where substrate overload may bypass enzymatic regulation .

Q. What statistical approaches are recommended for analyzing dose-dependent variability in this compound’s efficacy across tissue types?

  • Methodological Answer : Multivariate ANOVA with post-hoc Tukey tests accounts for inter-tissue variability (e.g., intestine vs. bone). Non-linear regression models (e.g., sigmoidal dose-response curves) quantify EC50 differences. Data must be normalized to tissue-specific vitamin D receptor (VDR) expression levels via qPCR or immunohistochemistry .

Methodological Challenges & Solutions

Q. How can researchers optimize chromatographic separation of this compound from structurally similar analogues?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water, 85:15 v/v). Retention times vary by <0.5 min for 25- vs. 24-dehydro derivatives. Confirm identity via tandem MS (MS/MS) fragmentation patterns, focusing on m/z 383.3→365.3 for this compound .

Q. What in vitro models best replicate the in vivo metabolic fate of this compound?

  • Methodological Answer : Primary hepatocyte-kidney co-culture systems mimic hepatic 25-hydroxylation and renal 1α-hydroxylation. Supplement with NADPH-regenerating systems to sustain cytochrome P450 activity. Validate using LC-MS/MS quantification of 1,25-dihydroxy metabolites .

Data Contradiction Analysis

Q. How should conflicting reports about this compound’s potency in different species be addressed?

  • Methodological Answer : Species-specific differences in vitamin D-binding protein (DBP) affinity and CYP27B1 expression necessitate cross-species comparative studies. For example, rats exhibit higher 1α-hydroxylase activity than humans, requiring dose adjustments. Use homology modeling to predict DBP binding and in silico docking to validate .

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